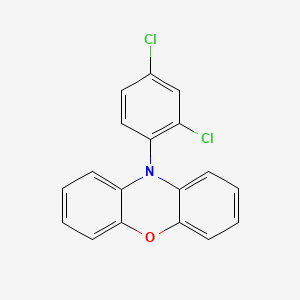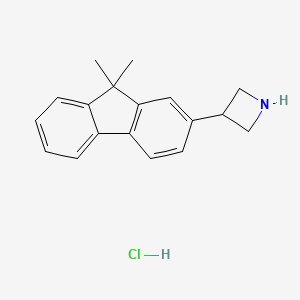
3-(9,9-Dimethyl-2-fluorenyl)azetidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32662257, also known as 3-(9,9-Dimethyl-2-fluorenyl)azetidine Hydrochloride, is a chemical compound primarily used for research and development purposes. This compound is notable for its unique structure, which includes a fluorenyl group attached to an azetidine ring, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,9-Dimethyl-2-fluorenyl)azetidine Hydrochloride typically involves the coupling of 9,9-dimethylfluorene with azetidine under specific reaction conditions. The process often requires the use of catalysts and solvents to facilitate the reaction. For instance, the coupling reaction might be carried out in the presence of a palladium catalyst and a suitable base in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade equipment and reagents, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
3-(9,9-Dimethyl-2-fluorenyl)azetidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl group to a more saturated form.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield fluorenone derivatives, while substitution reactions could produce a variety of substituted azetidines.
Aplicaciones Científicas De Investigación
3-(9,9-Dimethyl-2-fluorenyl)azetidine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving the interaction of small molecules with biological macromolecules.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of 3-(9,9-Dimethyl-2-fluorenyl)azetidine Hydrochloride involves its interaction with molecular targets through its fluorenyl and azetidine groups. These interactions can affect various biochemical pathways, depending on the specific context of its use. For instance, in biological systems, the compound might interact with proteins or nucleic acids, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Fluorene: A simpler compound with a similar fluorenyl structure.
Azetidine: The parent compound of the azetidine ring.
9,9-Dimethylfluorene: A compound with a similar fluorenyl group but without the azetidine ring.
Uniqueness
What sets 3-(9,9-Dimethyl-2-fluorenyl)azetidine Hydrochloride apart is the combination of the fluorenyl and azetidine structures, which imparts unique chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H20ClN |
|---|---|
Peso molecular |
285.8 g/mol |
Nombre IUPAC |
3-(9,9-dimethylfluoren-2-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C18H19N.ClH/c1-18(2)16-6-4-3-5-14(16)15-8-7-12(9-17(15)18)13-10-19-11-13;/h3-9,13,19H,10-11H2,1-2H3;1H |
Clave InChI |
OQDCAVBANHDXQH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4CNC4)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


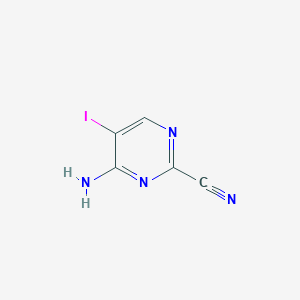
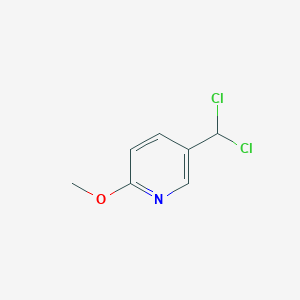

![3-Acetyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B15336891.png)
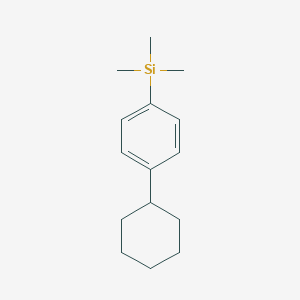
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B15336898.png)
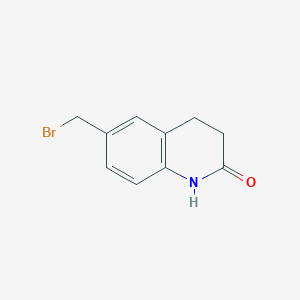
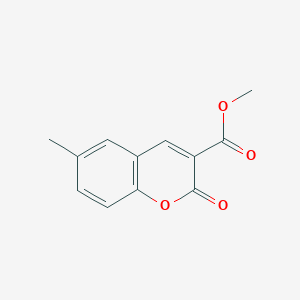

![Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B15336916.png)
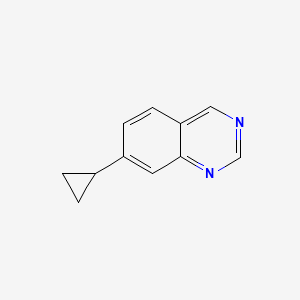
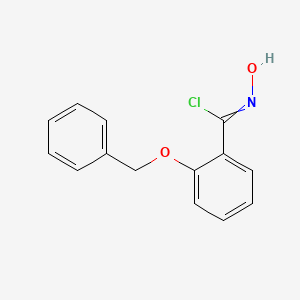
![2-[1-(4-Bromophenyl)-4-piperidyl]ethanol](/img/structure/B15336949.png)
